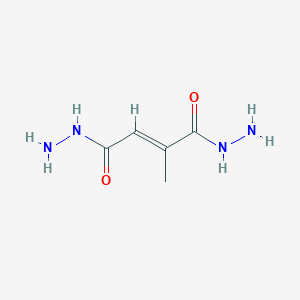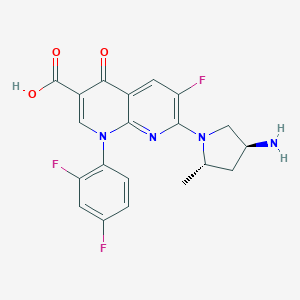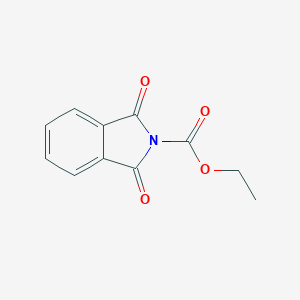
(E)-2-methylbut-2-enedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-methylbut-2-enedihydrazide, also known as methyldihydrojasmonate (MDJ), is a synthetic plant growth regulator that has gained attention in recent years due to its potential applications in agriculture and horticulture. MDJ is a derivative of jasmonic acid, a natural plant hormone that plays a crucial role in plant growth and development. In
作用机制
MDJ acts as a plant growth regulator by mimicking the action of jasmonic acid. It binds to specific receptors in the plant cell membrane and activates a signaling pathway that leads to changes in gene expression and physiological responses. MDJ has been shown to regulate the expression of genes involved in plant growth, stress response, and defense against pathogens. It also stimulates the production of secondary metabolites, such as flavonoids and phenolic compounds, which are important for plant growth and health.
Biochemical and Physiological Effects:
MDJ has been shown to have a range of biochemical and physiological effects on plants. It promotes cell division and elongation, increases chlorophyll content, enhances photosynthesis, and improves nutrient uptake. MDJ also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants against oxidative stress. In addition, MDJ stimulates the production of phytohormones, such as gibberellins and auxins, which are important for plant growth and development.
实验室实验的优点和局限性
MDJ has several advantages for lab experiments. It is easy to synthesize and purify, and its effects on plant growth and development are well documented. MDJ is also relatively stable and can be stored for extended periods without degradation. However, MDJ has some limitations for lab experiments. Its effects on different plant species and under different environmental conditions are not well understood, and its mode of action is still being investigated. In addition, the optimal concentration and application method of MDJ may vary depending on the plant species and growth stage.
未来方向
There are several future directions for research on MDJ. One area of interest is the optimization of MDJ application methods for different plant species and growth stages. Another area of interest is the investigation of the molecular mechanisms underlying MDJ's effects on plant growth and development. Additionally, the potential use of MDJ as an alternative to chemical pesticides for crop protection is an area of active research. Finally, the potential application of MDJ in other fields, such as medicine and biotechnology, is an area of emerging interest.
合成方法
MDJ can be synthesized in several ways, including the reaction of jasmonic acid with hydrazine hydrate, the reaction of 2-methyl-2-butene with hydrazine hydrate, or the reaction of 2-methyl-2-butene with hydrazine monohydrate. The most commonly used method is the reaction of jasmonic acid with hydrazine hydrate, which yields MDJ with a purity of over 95%. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学研究应用
MDJ has been extensively studied for its potential applications in agriculture and horticulture. It has been shown to promote plant growth, increase yield, enhance stress tolerance, and improve quality. MDJ has been tested on a variety of crops, including rice, wheat, corn, soybean, tomato, cucumber, and grape, and has demonstrated positive effects on plant growth and development. MDJ has also been shown to have antifungal and antibacterial properties, making it a potential alternative to chemical pesticides.
属性
CAS 编号 |
117122-49-3 |
|---|---|
产品名称 |
(E)-2-methylbut-2-enedihydrazide |
分子式 |
C5H10N4O2 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
(E)-2-methylbut-2-enedihydrazide |
InChI |
InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h2H,6-7H2,1H3,(H,8,10)(H,9,11)/b3-2+ |
InChI 键 |
IJBGWLSDVLULOW-NSCUHMNNSA-N |
手性 SMILES |
C/C(=C\C(=O)NN)/C(=O)NN |
SMILES |
CC(=CC(=O)NN)C(=O)NN |
规范 SMILES |
CC(=CC(=O)NN)C(=O)NN |
同义词 |
Mesaconic acid, dihydrazide (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)



![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)





![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)

